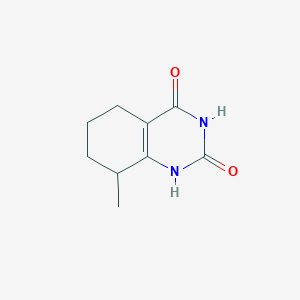
8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione is a heterocyclic compound with the molecular formula C9H12N2O2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazoline core structure with a methyl group at the 8th position and a tetrahydro configuration, making it a unique and valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione typically involves the condensation of an alicyclic α, β-diketone with an α, β-diamine . This reaction is carried out under controlled conditions to ensure the formation of the desired quinazoline ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity products suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline ring to more saturated forms.
Substitution: The methyl group at the 8th position can be substituted with other functional groups to create derivatives with diverse properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to bind to sphingosine-1-phosphate receptor 2 (S1PR2), affecting signaling pathways involved in cell proliferation and migration . The exact molecular interactions and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Quinazoline-2,4-dione: A closely related compound with similar structural features but lacking the methyl group at the 8th position.
5,6,7,8-Tetrahydroquinoxaline: Another heterocyclic compound with a similar tetrahydro configuration but different nitrogen positioning.
Uniqueness: 8-Methyl-5,6,7,8-tetrahydro-2,4-quinazolinedione is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as S1PR2, highlights its potential as a valuable scaffold for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
8-methyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-2-4-6-7(5)10-9(13)11-8(6)12/h5H,2-4H2,1H3,(H2,10,11,12,13) |
Clave InChI |
FFYNFIFCDASFFP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
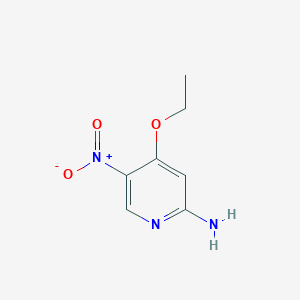
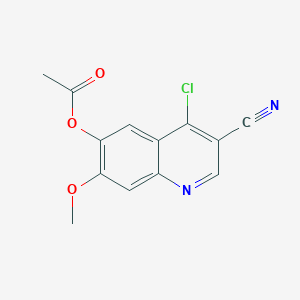
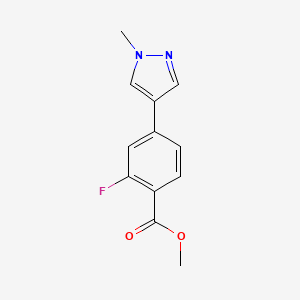
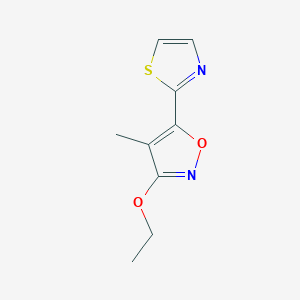
![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)

![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)

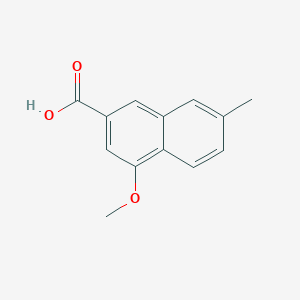
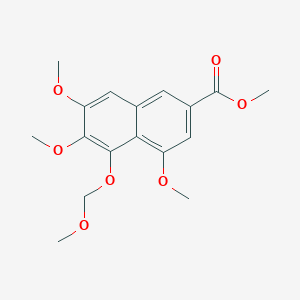
![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)

